![molecular formula C10H10N2OS B2544953 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine CAS No. 2200067-75-8](/img/structure/B2544953.png)
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is a versatile chemical compound with a unique structure that combines a pyrazine ring with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-hydroxypyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine or thiophene derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-[(3-Methylthiophen-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Similar structure but lacks the thiophene moiety.
3-Methylthiophene-2-carbaldehyde: Contains the thiophene moiety but lacks the pyrazine ring.
2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine: A closely related compound with slight structural variations.
Uniqueness
2-[(3-Methylthiophen-2-yl)methoxy]pyrazine is unique due to the combination of the pyrazine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-2-5-14-9(8)7-13-10-6-11-3-4-12-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSDIGQBBPKAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2544870.png)
![4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE](/img/structure/B2544871.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2544872.png)
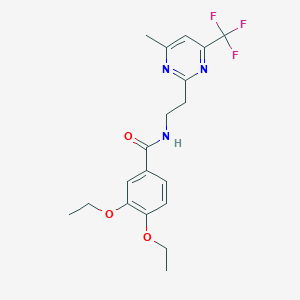
![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2544877.png)
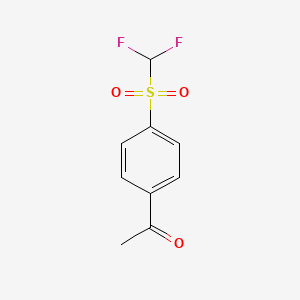
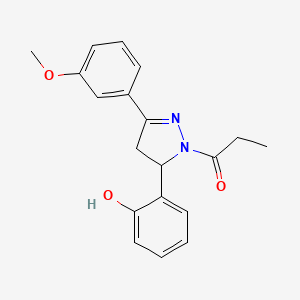
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2544881.png)
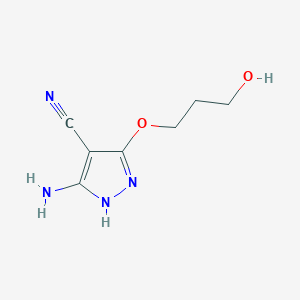
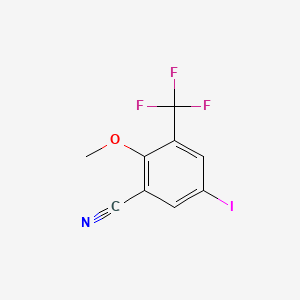
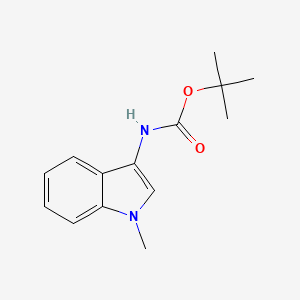
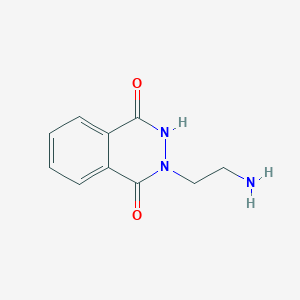
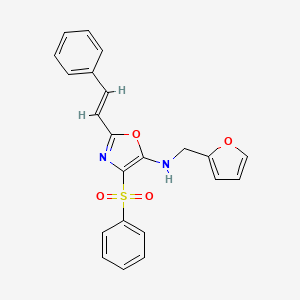
![ethyl 4-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2544890.png)
